molecular formula C11H7Cl2FN2 B12087390 4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine

4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine

Cat. No.: B12087390
M. Wt: 257.09 g/mol
InChI Key: PLUCIEJHBCBUKK-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine is a heterocyclic aromatic compound that contains chlorine, fluorine, and a p-tolyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine typically involves the reaction of 4,6-dichloro-5-fluoropyrimidine with p-tolyl derivatives. One common method includes the use of a chlorinating agent in the presence of a tertiary amine catalyst to achieve the desired substitution .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. The process generally involves the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Chlorinating Agents: Used in the initial synthesis to introduce chlorine atoms.

    Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.

    Tertiary Amines: Act as catalysts in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyrimidines with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine involves its interaction with specific molecular targets. In pharmaceuticals, it often acts by inhibiting kinase enzymes, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine is unique due to the presence of both chlorine and fluorine atoms along with a p-tolyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C11H7Cl2FN2

Molecular Weight

257.09 g/mol

IUPAC Name

4,6-dichloro-5-fluoro-2-(4-methylphenyl)pyrimidine

InChI

InChI=1S/C11H7Cl2FN2/c1-6-2-4-7(5-3-6)11-15-9(12)8(14)10(13)16-11/h2-5H,1H3

InChI Key

PLUCIEJHBCBUKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)F)Cl

Origin of Product

United States

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